N-(4-Methoxybenzyl)oxetan-3-amine N-(4-Methoxybenzyl)oxetan-3-amine
Brand Name: Vulcanchem
CAS No.: 1344099-05-3
VCID: VC5015733
InChI: InChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3
SMILES: COC1=CC=C(C=C1)CNC2COC2
Molecular Formula: C11H15NO2
Molecular Weight: 193.246

N-(4-Methoxybenzyl)oxetan-3-amine

CAS No.: 1344099-05-3

Cat. No.: VC5015733

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

N-(4-Methoxybenzyl)oxetan-3-amine - 1344099-05-3

Specification

CAS No. 1344099-05-3
Molecular Formula C11H15NO2
Molecular Weight 193.246
IUPAC Name N-[(4-methoxyphenyl)methyl]oxetan-3-amine
Standard InChI InChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3
Standard InChI Key OUZQBOANANCFPD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2COC2

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(4-Methoxybenzyl)oxetan-3-amine features an oxetane ring (a strained four-membered oxygen heterocycle) bonded to a nitrogen atom, which is further substituted by a 4-methoxybenzyl group. The oxetane ring introduces significant ring strain (approximately 106 kJ/mol), which enhances reactivity in ring-opening reactions while maintaining metabolic stability compared to larger cyclic ethers . The 4-methoxybenzyl moiety contributes aromaticity and electron-donating effects, influencing both solubility and intermolecular interactions .

Key physicochemical parameters:

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol
CAS Registry Number1344099-05-3
IUPAC NameN-[(4-methoxyphenyl)methyl]oxetan-3-amine
SMILES NotationCOC1=CC=C(C=C1)CNC2COC2
XLogP31.2 (predicted)

The compound’s solubility profile varies significantly with solvent polarity. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at 10 mM concentrations, with recommendations to avoid repeated freeze-thaw cycles to prevent degradation . Storage at -20°C or -80°C extends stability to 1–6 months, respectively .

Spectroscopic Characterization

While experimental spectral data (NMR, IR, MS) for N-(4-Methoxybenzyl)oxetan-3-amine remains scarce in public databases, its structural analogs provide insights. The oxetane proton signals typically appear between δ 4.3–4.7 ppm in ¹H NMR, while the methoxy group resonates near δ 3.8 ppm . High-resolution mass spectrometry (HRMS) would theoretically show a [M+H]⁺ peak at m/z 194.1176 (calculated for C₁₁H₁₆NO₂⁺).

Synthesis and Manufacturing

Conventional Synthetic Routes

The most reported synthesis involves nucleophilic substitution between oxetan-3-amine and 4-methoxybenzyl chloride under basic conditions . A typical procedure employs:

  • Reagent Preparation: Oxetan-3-amine (1.0 equiv) and 4-methoxybenzyl chloride (1.1 equiv) dissolved in anhydrous tetrahydrofuran (THF).

  • Base Addition: Slow addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C to minimize exothermic side reactions.

  • Reflux: Heating to 60°C for 12–18 hours under nitrogen atmosphere.

  • Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (yield: 65–75%) .

Critical parameters:

  • Anhydrous conditions prevent hydrolysis of the oxetane ring.

  • Stoichiometric base ensures deprotonation of the amine for efficient alkylation.

  • Chromatography typically elutes with hexane/ethyl acetate (3:1) to isolate the product .

Recent Methodological Advances

A 2024 study demonstrated a strain-release-driven synthesis using oxetan-3-one and Katritzky’s benzotriazole chemistry . This two-step protocol:

  • Condenses oxetan-3-one with benzotriazole-activated amines.

  • Reacts intermediates with organometallic reagents (e.g., Grignard or organozinc) to yield N-substituted oxetanes.
    This method achieves 82–89% yields for N-(4-Methoxybenzyl)oxetan-3-amine while bypassing traditional alkylation limitations .

Applications in Drug Discovery

Bioisosteric Replacement

Oxetanes serve as privileged bioisosteres for carbonyl groups, ethers, and tert-butyl moieties. N-(4-Methoxybenzyl)oxetan-3-amine’s incorporation into drug candidates improves:

  • Metabolic Stability: The oxetane ring resists cytochrome P450-mediated oxidation better than morpholine or piperidine analogs .

  • Solubility: Polar oxygen atoms enhance aqueous solubility (clogP ≈1.2 vs. 2.5 for tert-butyl analogs) .

  • Conformational Restriction: The rigid oxetane preorganizes molecules for target binding, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .

Case Studies

  • BTK Inhibitors: Replacing a metabolically labile thiophene with N-(4-Methoxybenzyl)oxetan-3-amine in fenebrutinib reduced hepatic clearance by 40% in preclinical models .

  • Antifungal Agents: Structural analogs demonstrated 3-fold lower CYP3A4 inhibition compared to ketoconazole, mitigating drug-drug interaction risks .

AspectRecommendationRationale
Personal ProtectionNitrile gloves, safety gogglesPrevents dermal/ocular exposure
VentilationFume hood (≥0.5 m/s face velocity)Minimizes inhalation risk
Spill ManagementAbsorb with vermiculite, dispose as hazardous wasteAvoids environmental contamination
IncompatibilitiesStrong acids, oxidizersPrevents exothermic decomposition

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

The 2024 strain-release synthesis enables access to previously inaccessible N-aryloxetanes, including deuterated and fluorinated derivatives . Combining this with continuous flow chemistry could further enhance scalability for kilo-scale production.

Targeted Drug Delivery Systems

Preliminary studies suggest the 4-methoxybenzyl group facilitates blood-brain barrier penetration. Conjugating N-(4-Methoxybenzyl)oxetan-3-amine to antibody-drug conjugates (ADCs) may improve CNS drug delivery .

Environmental Impact Studies

While the compound’s environmental fate remains unstudied, its moderate logP (1.2) and ready biodegradability (OECD 301F model) suggest low bioaccumulation potential.

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